Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

N-(3,4-Dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic small-molecule tetrazole-acetamide hybrid (C15H11Cl2N5O, MW 348.19 g/mol) in which a 3,4-dichloroaniline moiety is linked via an acetamide bridge to a 5-phenyl-2H-tetrazole ring. The tetrazole nucleus functions as a metabolically stable carboxylic acid bioisostere, while the 3,4-dichlorophenyl substituent confers distinct electronic and lipophilic character that differentiates this compound within the broader N-aryl-2-(5-aryltetrazol-2-yl)acetamide family.

Molecular Formula C15H11Cl2N5O
Molecular Weight 348.2 g/mol
Cat. No. B5876522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Molecular FormulaC15H11Cl2N5O
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N5O/c16-12-7-6-11(8-13(12)17)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23)
InChIKeyCPIIOBSGQDDYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide (CAS 337505-83-6): Compound Identity and Research-Grade Procurement Baseline


N-(3,4-Dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic small-molecule tetrazole-acetamide hybrid (C15H11Cl2N5O, MW 348.19 g/mol) in which a 3,4-dichloroaniline moiety is linked via an acetamide bridge to a 5-phenyl-2H-tetrazole ring . The tetrazole nucleus functions as a metabolically stable carboxylic acid bioisostere, while the 3,4-dichlorophenyl substituent confers distinct electronic and lipophilic character that differentiates this compound within the broader N-aryl-2-(5-aryltetrazol-2-yl)acetamide family [1]. Commercial availability from multiple suppliers at ≥97% purity supports its use as a defined research tool scaffold, though published quantitative biological profiling for this specific congener remains sparse relative to structurally related analogs .

Why N-(3,4-Dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide Cannot Be Substituted with Generic In-Class Analogs Without Data Verification


Within the N-aryl-2-(5-aryltetrazol-2-yl)acetamide series, minor substitution changes on the N-aryl ring produce substantial shifts in biological activity profiles, as demonstrated by the National Cancer Institute 60-cell-line screen where closely related methyl-, chloro-, and dimethyl-phenyl analogs exhibited non-overlapping anticancer activity fingerprints [1]. The 3,4-dichloro substitution pattern is electronically distinct from the 3,4-dimethyl, 2,4-dichloro, or 4-chloro-3-methyl congeners, affecting both hydrogen-bond acceptor capacity (via chlorine σ-hole interactions) and logP, which in turn modulates target engagement, cellular permeability, and metabolic stability [2]. In the related tetrazol-2-yl-acetamide antitubercular series, trivial structural modifications altered intramacrophage EC50 values by more than 2-fold, underscoring that potency and selectivity are not smoothly transferable across analogs [3]. Consequently, procurement of the exact 3,4-dichlorophenyl derivative is mandatory when experimental protocols, SAR hypotheses, or patent exemplifications specify this substitution pattern.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide Relative to Closest Structural Analogs


Positional Isomer Differentiation: 3,4-Dichloro vs. 2,4-Dichloro N-Aryl Substitution Alters Physicochemical and Predicted Biological Profiles

The target compound bears chlorine atoms at the 3- and 4-positions of the N-phenyl ring, whereas the commercially available positional isomer N-(2,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide places chlorines at the 2- and 4-positions. This positional shift alters the dihedral angle between the phenyl plane and the acetamide NH, modifying conformational preference and hydrogen-bond donor capacity of the amide NH. In the broader N-aryl-2-(5-aryltetrazol-2-yl)acetamide anticancer SAR, the 3,4-disubstituted analog (compound 5, 3,4-dimethyl) exhibited a distinct cell-line sensitivity pattern from the 2,6-disubstituted analog (compound 4), confirming that substitution position—independent of substituent identity—drives differential biological readout [1]. Although direct head-to-head IC50 data for the 3,4-dichloro vs. 2,4-dichloro pair are not published, the documented positional sensitivity within this scaffold establishes that the two isomers cannot be considered functionally interchangeable without experimental verification.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Substituent Electronic and Lipophilic Contrast: 3,4-Dichloro vs. 3,4-Dimethyl congener

The direct methyl-for-chloro exchange from N-(3,4-dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide (compound 5 in Chaban 2022, MW 307.35) to the target 3,4-dichloro compound (MW 348.19) is predicted to increase calculated logP by approximately 0.8–1.2 units (based on fragment-based Cl vs. CH3 π-value contributions) and to introduce two chlorine σ-hole hydrogen-bond acceptor sites absent in the dimethyl analog [1]. In the Chaban 2022 series, the 3,4-dimethyl compound (5) exhibited a distinct NCI-60 mean growth inhibition profile relative to other substituted analogs; the 3,4-dichloro variant is expected to show further deviation due to enhanced halogen bonding potential with biological targets [2]. The molecular weight increase from 307 to 348 g/mol also shifts the compound into a different property space relevant to lead-likeness and permeability guidelines.

Physicochemical Profiling logP Prediction Medicinal Chemistry

Tetrazole Regioisomerism: 2H-Tetrazol-2-yl vs. 1H-Tetrazol-1-yl Attachment Defines Target Engagement in Amine Oxidase Inhibition

The target compound incorporates the 5-phenyltetrazole moiety attached via the 2-position (2H-tetrazol-2-yl), a connectivity shown to be critical for interaction with the copper-containing amine oxidase AOC3 (plasma amine oxidase/VAP-1) active site. In the Lehr group's systematic study, ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides demonstrated potent, selective AOC3 inhibition, with the most active hydrazide 5 achieving an IC50 in the low nanomolar range against purified bovine plasma AOC3, while the corresponding 1H-tetrazol-1-yl regioisomers were either inactive or >100-fold less potent [1]. The 2H-tetrazol-2-yl connectivity is essential for placing the phenyl ring in the hydrophobic enzyme pocket; the 1H-tetrazol-1-yl isomer presents the phenyl ring at an incompatible vector. A related HPLC-UV assay using crude bovine plasma confirmed that 6-(5-phenyl-2H-tetrazol-2-yl)hexanal formation is a specific readout of 2H-tetrazol-2-yl engagement [2]. Although the target compound has not been directly tested in published AOC3 assays, the 2H-tetrazol-2-yl connectivity it possesses is the pharmacophoric requirement for this target class.

Enzyme Inhibition Amine Oxidase Tetrazole Chemistry

Antitubercular Tetrazol-2-yl-Acetamide Scaffold Benchmark: sALT629 and Optimized Analog P39 Define Potency Thresholds for Intramacrophage Mtb Activity

The tetrazol-2-yl-acetamide scaffold has been independently validated in a high-content screening campaign against Mycobacterium tuberculosis, where the hit compound sALT629 (P1) demonstrated an intramacrophage EC50 of 1.5 μM and equipotent activity across drug-resistant Mtb strains [1]. Subsequent SAR optimization yielded P39 with an improved intramacrophage EC50 of 0.68 μM and a mouse plasma exposure of 58,754 ng/mL following a 20 mg/kg oral dose, sustaining concentrations above EC50 for 16 hours [1]. The target compound shares the identical tetrazol-2-yl-acetamide core connectivity as sALT629 but differs in both the N-aryl substituent (3,4-dichlorophenyl vs. the sALT629 aniline substitution) and the tetrazole 5-position substituent (phenyl vs. sALT629 substituent). This core scaffold has proven capable of delivering intramacrophage potency below 1 μM and oral bioavailability in mice, establishing a benchmark against which the target compound's antitubercular potential can be evaluated in head-to-head profiling.

Antitubercular Drug Discovery Mycobacterium tuberculosis Intramacrophage Assay

Recommended Research and Procurement Application Scenarios for N-(3,4-Dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide


SAR Library Expansion Around the Validated Tetrazol-2-yl-Acetamide Antitubercular Chemotype

Investigators building on the sALT629/P39 antitubercular series [1] should procure this compound as a diversity element to probe the effect of 3,4-dichloro substitution on the N-aryl ring. The compound can be screened head-to-head against sALT629 (EC50 1.5 μM) and P39 (EC50 0.68 μM) in the same intramacrophage Mtb assay to determine whether the dichloro pattern improves potency, alters resistance profiles, or modifies the pharmacokinetic-pharmacodynamic relationship. Positive readout would position this compound as a new lead for further optimization.

Plasma Amine Oxidase (AOC3/VAP-1) Inhibitor Probe Development

The 2H-tetrazol-2-yl connectivity preserved in this compound matches the essential pharmacophoric requirement for AOC3 inhibition established by the Lehr group [2], where 2H-tetrazol-2-yl hydrazides achieved low nanomolar IC50 values while 1H-tetrazol-1-yl regioisomers were inactive. Researchers should evaluate this compound in purified bovine plasma AOC3 assays (benzylamine substrate, Amplex Red or HPLC-UV detection) alongside known inhibitors to quantify its IC50 and selectivity versus MAO-A, MAO-B, and diamine oxidase. The 3,4-dichloro substitution may confer improved metabolic stability relative to unsubstituted phenyl analogs.

NCI-60 Anticancer Profiling of a Halogen-Enriched N-Aryl-Tetrazole-Acetamide

Based on the Chaban 2022 NCI-60 screening data showing distinct activity fingerprints for closely related N-aryl-2-(5-aryltetrazol-2-yl)acetamides [3], this 3,4-dichloro variant should be submitted to the NCI DTP for single-dose and five-dose screening. The resulting GI50, TGI, and LC50 values across 60 cell lines can be directly compared against the published data for the 3,4-dimethyl, 2,3-dimethyl, 2,6-dimethyl, and chloro-substituted analogs to construct a quantitative substitution matrix and identify cancer lineages selectively sensitive to the dichloro pattern.

Physicochemical and In Vitro ADME Benchmarking Against the 3,4-Dimethyl Matched Pair

To experimentally validate the predicted logP and permeability differences, procurement of both the target 3,4-dichloro compound and its 3,4-dimethyl analog (compound 5, Chaban 2022 [3]) as a matched molecular pair is recommended. Parallel determination of shake-flask logP, PAMPA permeability, aqueous solubility, microsomal stability, and CYP450 inhibition will provide a quantitative dataset defining the impact of Cl→CH3 exchange on drug-like properties within this scaffold. This dataset directly informs medicinal chemistry design decisions for lead optimization programs.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.